![molecular formula C13H13ClN2S B1420918 5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine CAS No. 1240527-91-6](/img/structure/B1420918.png)
5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine
Overview
Description
5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine, commonly referred to as CCTA, is a synthetic compound that has been used in scientific research for several decades. CCTA is a member of the thiazole family, which is known for its potential therapeutic applications. The compound is known to have a wide range of effects on biochemical and physiological processes, making it a valuable tool for researchers.
Scientific Research Applications
Inhibition of 5-Lipoxygenase Enzyme
5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine derivatives have been evaluated for their potential as direct inhibitors of the 5-lipoxygenase (LOX) enzyme. This enzyme plays a crucial role in the synthesis of leukotrienes, which are involved in inflammation-related diseases such as asthma and rheumatoid arthritis. Research has shown that certain derivatives of this compound, specifically N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, exhibit potent anti-inflammatory activity as 5-LOX inhibitors (Suh, Yum, Cheon, & Cho, 2012).
Antimicrobial and Antiviral Activities
Synthesis of formazans from derivatives of this compound has shown moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, certain derivatives have demonstrated anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Corrosion Inhibition
Studies involving density functional theory (DFT) calculations and molecular dynamics simulations suggest that derivatives of this compound could be effective corrosion inhibitors for iron metal. This application is particularly relevant in the field of materials science and engineering (Kaya et al., 2016).
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c14-10-4-2-1-3-9(10)7-11-12(8-5-6-8)16-13(15)17-11/h1-4,8H,5-7H2,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYYFBAVWMTNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)CC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204174 | |
Record name | 5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine | |
CAS RN |
1240527-91-6 | |
Record name | 5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.